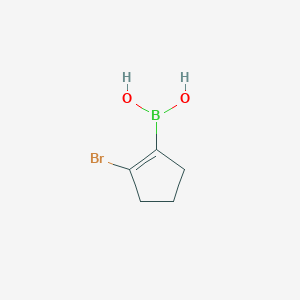

(2-Bromocyclopent-1-en-1-yl)boronic acid

説明

“(2-Bromocyclopent-1-en-1-yl)boronic acid” is a specialty chemical with the CAS number 612833-43-9 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

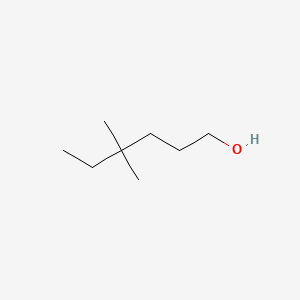

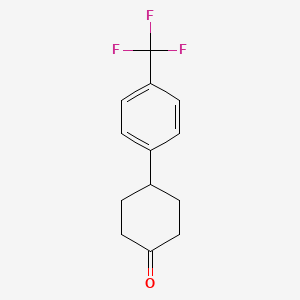

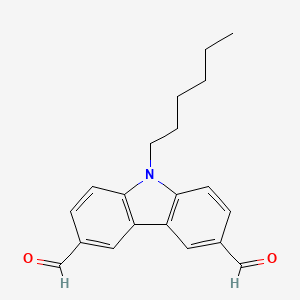

The molecular formula of “(2-Bromocyclopent-1-en-1-yl)boronic acid” is C5H8BBrO2. The boronic acid vibrational band of the title molecules contain O–H and B–O vibrational modes .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids and boronates can be stabilized by aromatic systems .Physical And Chemical Properties Analysis

Boronic acids are Lewis acids that exist in equilibrium with boronate forms in aqueous solution . They are considered bioisosteres of carboxylic acids .科学的研究の応用

-

Chemical Biology and Supramolecular Chemistry Boronic acid (BA)-mediated cis-diol conjugation, a type of reversible click reaction, has found numerous applications in chemical biology and supramolecular chemistry . The chemical properties and biocompatibility of BA-based compounds have inspired the exploration of novel chemistries using boron . This includes the development of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

-

Medicinal Chemistry The reversible kinetics of BA-based compounds have been applied in medicinal chemistry . The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

-

Biomedical Devices and Material Chemistry BA-based compounds have been used in the development of biomedical devices and material chemistry . The mechanism of reversible kinetics and its applications in these fields have been highlighted .

-

Self-healing Polymers and Hydrogels Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . These bonds induce internal reorganization in the chemical/physical structure in response to changes in biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .

-

Biomedical Applications The multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

-

Stimuli-responsive Materials The boronic ester-based polymers have been used to develop new stimuli-responsive materials . These materials can respond to changes in environmental conditions, such as temperature, pH, and light, which makes them useful in a variety of applications, including sensors, actuators, and drug delivery systems .

-

Bicyclo[1.1.0]butyl Radical Cations The chemistry that surrounds the field of strained hydrocarbons, such as bicyclo[1.1.0]butane, continues to expand . It becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space . Photoredox catalysis is used to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .

-

Synthesis of alpha-Bromoketones A new and versatile one-pot strategy has been developed to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone . This method provides a convenient and efficient way to synthesize alpha-Bromoketones, which are important intermediates in organic synthesis .

-

Multifunctionalized Cyclopent-3-ene-1-carboxamides Triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature gives multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity . This reaction provides a new method for the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides, which are useful intermediates in organic synthesis .

Safety And Hazards

将来の方向性

Boronic acid (BA)-mediated cis-diol conjugation has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is inspired by an excellent understanding of the chemical properties and biocompatibility of BA-based compounds .

特性

IUPAC Name |

(2-bromocyclopenten-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BBrO2/c7-5-3-1-2-4(5)6(8)9/h8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQMVPOUNAYCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(CCC1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610849 | |

| Record name | (2-Bromocyclopent-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromocyclopent-1-en-1-yl)boronic acid | |

CAS RN |

612833-43-9 | |

| Record name | (2-Bromocyclopent-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

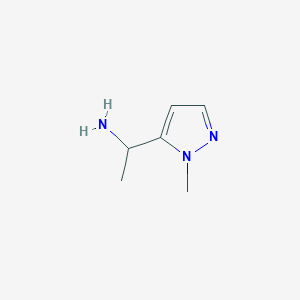

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)